![molecular formula C19H18FN5O3S B301286 propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate, also known as PFTBA, is a chemical compound that has been widely used in scientific research due to its unique properties. PFTBA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which has been implicated in various physiological processes. In
Mechanism of Action
Propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate inhibits DPP-4 by binding to the catalytic site of the enzyme. This prevents the enzyme from cleaving incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate increases the levels of incretin hormones, which in turn stimulates insulin secretion and improves glucose tolerance.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on DPP-4, propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has been shown to have other biochemical and physiological effects. propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has also been shown to reduce the production of extracellular matrix proteins, such as collagen, which could be beneficial in the treatment of fibrotic diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is its potent inhibitory effect on DPP-4. This makes it a valuable tool for studying the role of DPP-4 in various physiological processes. However, propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a relatively new compound, and its long-term effects on health and disease are not yet fully understood. In addition, propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a highly potent compound, and caution should be exercised when handling and using it in lab experiments.
Future Directions
There are several potential future directions for research on propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate. One area of interest is the development of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate-based therapies for the treatment of diabetes and other metabolic disorders. Another potential area of research is the use of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate as a tool for studying the role of DPP-4 in cancer and other diseases. Finally, further research is needed to fully understand the long-term effects of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate on health and disease.
Synthesis Methods
The synthesis of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a complex process that involves several steps. The first step is the preparation of 2-fluorobenzonitrile, which is then reacted with sodium azide to form 2-fluorophenyl azide. The resulting compound is then reacted with thioacetic acid to form 2-fluorophenylthioacetic acid. This compound is then reacted with 1H-tetrazole-5-thiol to form the intermediate compound, which is then reacted with propan-2-yl 4-aminobenzoate to form propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate.
Scientific Research Applications
Propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has been widely used in scientific research due to its potent inhibitory effect on DPP-4. DPP-4 is an enzyme that is involved in the regulation of glucose metabolism and insulin secretion. Inhibition of DPP-4 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has also been shown to have anti-inflammatory and anti-fibrotic effects, which could be beneficial in the treatment of various diseases.
properties
Product Name |
propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate |
|---|---|
Molecular Formula |
C19H18FN5O3S |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C19H18FN5O3S/c1-12(2)28-18(27)13-7-9-14(10-8-13)21-17(26)11-29-19-22-23-24-25(19)16-6-4-3-5-15(16)20/h3-10,12H,11H2,1-2H3,(H,21,26) |
InChI Key |
SBDFROSWUVRSCK-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)

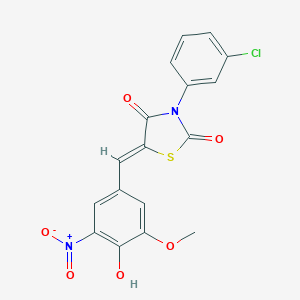
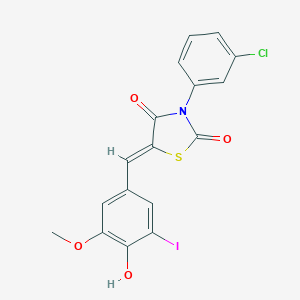
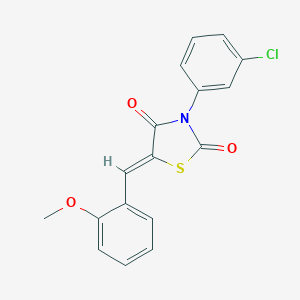
![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)
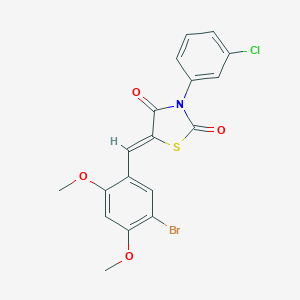
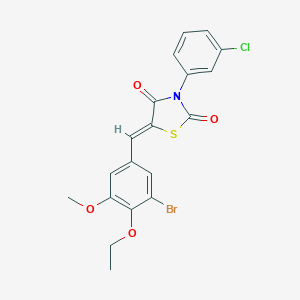
![4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B301222.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301224.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B301226.png)